Product packaging for beta-Endorphin (1-27)(Cat. No.:CAS No. 66954-40-3)

beta-Endorphin (1-27)

Cat. No.: B1602276
CAS No.: 66954-40-3
M. Wt: 2996.4 g/mol
InChI Key: YJSWNLXQDXMHRT-BSNLFYLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

beta-Endorphin (1-27) is a naturally occurring, truncated fragment of the full-length beta-endorphin (beta-Endorphin (1-31)) . This peptide is identified as a potent endogenous antagonist of opioid receptors, specifically counteracting the effects of its parent peptide . In vivo studies demonstrate that beta-Endorphin (1-27) effectively antagonizes beta-endorphin-induced analgesia and hypothermia in mice . Its mechanism of action involves competitive binding at opioid receptor sites, with research indicating its antagonistic potency is 4-5 times greater than that of the classical opiate antagonist naloxone in animal models . Beyond analgesia, beta-Endorphin (1-27) has been shown to selectively abolish the reinforcing and motivational effects of mu- and delta-opioid receptor agonists, such as DAGO and DPDPE, as measured by conditioned place preference procedures, without modifying the effects of kappa-agonists or psychostimulants . This makes it a critical research tool for dissecting the complex roles of opioid signaling in reward, motivation, and homeostasis . The product is supplied with a purity of >95% (by HPLC) and is presented in lyophilized form. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Please refer to the Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C136H215N35O39S B1602276 beta-Endorphin (1-27) CAS No. 66954-40-3

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H215N35O39S/c1-17-71(9)107(131(204)156-86(38-27-30-51-139)116(189)159-94(60-101(142)179)121(194)148-73(11)112(185)162-96(136(209)210)59-81-62-144-67-147-81)167-132(205)108(72(10)18-2)166-113(186)74(12)149-122(195)95(61-102(143)180)158-115(188)84(36-25-28-49-137)152-125(198)93(58-79-34-23-20-24-35-79)157-123(196)90(54-68(3)4)161-133(206)110(76(14)175)169-130(203)106(70(7)8)165-126(199)91(55-69(5)6)160-129(202)99-39-31-52-171(99)135(208)111(77(15)176)170-119(192)87(44-46-100(141)178)153-127(200)97(65-172)163-117(190)85(37-26-29-50-138)151-118(191)88(45-47-105(183)184)154-128(201)98(66-173)164-134(207)109(75(13)174)168-120(193)89(48-53-211-16)155-124(197)92(57-78-32-21-19-22-33-78)150-104(182)64-145-103(181)63-146-114(187)83(140)56-80-40-42-82(177)43-41-80/h19-24,32-35,40-43,62,67-77,83-99,106-111,172-177H,17-18,25-31,36-39,44-61,63-66,137-140H2,1-16H3,(H2,141,178)(H2,142,179)(H2,143,180)(H,144,147)(H,145,181)(H,146,187)(H,148,194)(H,149,195)(H,150,182)(H,151,191)(H,152,198)(H,153,200)(H,154,201)(H,155,197)(H,156,204)(H,157,196)(H,158,188)(H,159,189)(H,160,202)(H,161,206)(H,162,185)(H,163,190)(H,164,207)(H,165,199)(H,166,186)(H,167,205)(H,168,193)(H,169,203)(H,170,192)(H,183,184)(H,209,210)/t71-,72-,73-,74-,75+,76+,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSWNLXQDXMHRT-BSNLFYLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H215N35O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2996.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66954-40-3
Record name beta-Endorphin (1-27)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066954403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis and Post Translational Processing of Beta Endorphin 1 27

N-Terminal Acetylation of Beta-Endorphin (B3029290) (1-27) and Other Derivatives

The biological activity of β-endorphin is significantly modulated by post-translational modifications, among which N-terminal acetylation is a critical step. This modification, which involves the addition of an acetyl group to the N-terminal tyrosine residue of β-endorphin and its derivatives, effectively abolishes their analgesic properties by preventing them from binding to opioid receptors. nih.govwikipedia.org The process is catalyzed by a specialized enzyme known as β-endorphin acetyltransferase, which is a type of N-terminal acetyltransferase (NAT). nih.govjax.orguni.lu

Research has identified and characterized this enzymatic activity in the pituitary gland and brain of rats. nih.govnih.gov The β-endorphin acetyltransferase activity is found predominantly in the intermediate lobe of the pituitary gland and also in the hypothalamus, a region known for synthesizing β-endorphin. nih.gov Conversely, it is absent in the cerebellum, a brain area that does not produce β-endorphin, highlighting the enzyme's specific regulatory role. nih.gov

The processing of β-endorphin results in a variety of C-terminally shortened and/or N-terminally acetylated peptides. Studies on the rat neurointermediate pituitary lobe have shown that after the initial synthesis of β-endorphin (1-31), a portion of it undergoes N-acetylation. nih.govjneurosci.org Pulse-chase experiments revealed that after a 2-hour chase, approximately 18% of the newly synthesized β-endorphin-like material was N-acetylated, a figure that rose to about 65% after an 18-hour chase. nih.govjneurosci.org

Further processing involves C-terminal cleavage, leading to the formation of β-endorphin (1-27) and β-endorphin (1-26). wikipedia.orgnih.govnih.gov These shorter forms can also be N-acetylated, creating peptides such as N-acetyl-β-endorphin (1-27) and N-acetyl-β-endorphin (1-26). nih.govnih.govosti.govcsic.es In the rat neurointermediate lobe, the β-endorphin (1-27)-like peptides, including the N-acetylated form, become the predominant molecular species over time, accounting for over 70% of the total endorphin forms present in the cells and released. nih.govjneurosci.org While β-endorphin (1-27) retains some opioid-receptor binding activity, it is virtually inactive as an analgesic and can act as an antagonist to the analgesic effects of β-endorphin (1-31). nih.govbioscientifica.com The αN-acetylated forms of β-endorphin (1-27) and β-endorphin (1-26) are also inactive in opioid binding assays. csic.es

Tissue-specific and species-specific variations in this processing are notable. In the rat anterior pituitary, β-endorphin (1-31) is the main product, with very little further processing into acetylated or shortened forms. nih.govjneurosci.orgnih.gov However, in the horse anterior pituitary, significant amounts of N-acetylated and C-terminally shortened derivatives, such as N-acetyl-β-endorphin (1-27), are produced. nih.gov The intermediate lobe in both rats and horses primarily synthesizes N-acetylated, C-terminally shortened β-endorphin peptides. nih.gov This differential processing allows for the tissue-specific regulation of opioid activity. bioscientifica.com

Table 1: Major Processed Forms of β-Endorphin in Different Tissues

Peptide Form Primary Location (in Rat) Key Modification Opioid Activity
β-Endorphin (1-31) Anterior Pituitary, Hypothalamus bioscientifica.commdpi.com Full-length peptide Potent Analgesic wikipedia.orgbioscientifica.com
β-Endorphin (1-27) Neurointermediate Pituitary nih.govbioscientifica.com C-terminal cleavage Inactive/Antagonist nih.govbioscientifica.com
N-acetyl-β-endorphin (1-31) Neurointermediate Pituitary nih.gov N-terminal acetylation Inactive nih.govwikipedia.org
N-acetyl-β-endorphin (1-27) Neurointermediate Pituitary nih.govjneurosci.org N-terminal acetylation, C-terminal cleavage Inactive csic.es

Subcellular Localization of Processing and Peptide Storage

The intricate processing of proopiomelanocortin (POMC) into β-endorphin and its derivatives occurs within specific subcellular compartments of neuroendocrine cells, following the regulated secretory pathway. nih.govbioscientifica.com POMC is initially synthesized in the rough endoplasmic reticulum (RER) and then transported to the Golgi apparatus. nih.gov

Subcellular fractionation studies of the rat intermediate pituitary have elucidated the spatial separation of the processing steps. The initial cleavage of the pro-ACTH/endorphin precursor into β-lipotropin primarily takes place in the RER and Golgi apparatus fraction. nih.gov Following this, β-lipotropin is sorted and packaged into immature secretory granules budding from the trans-Golgi network. wikipedia.org

The final and critical conversion of β-lipotropin into β-endorphin-sized molecules occurs predominantly within these secretory granules as they mature. nih.gov Pulse-chase experiments have shown that newly synthesized β-endorphin-related material is first detected in the RER/Golgi fraction before appearing in the secretory granule fraction. nih.gov The enzymes responsible for this processing, including prohormone convertase 2 (PC2) and carboxypeptidase E (CPE), are co-packaged into the granules with their substrate. wikipedia.orgwikipedia.orgoup.comnih.gov

Once synthesized, β-endorphin and its processed derivatives, including β-endorphin (1-27), are stored in these dense-core secretory granules, awaiting a stimulus for release. bioscientifica.comoup.comnih.govnih.gov Immunoelectron microscopy has confirmed the localization of β-endorphin within secretory granules in various cell types, including pituitary cells and immune cells like macrophages, monocytes, and lymphocytes. oup.comnih.gov

Within the acidic environment (pH ~5.5) of the secretory granules, peptide hormones like β-endorphin are stored in a highly concentrated form as amyloid-like aggregates or fibrils. nih.govrsc.orgresearchgate.net This aggregation is a reversible process; the fibrils are stable at the low pH inside the granule but are designed to dissociate into functional monomers upon secretion into the neutral pH of the extracellular space or bloodstream. rsc.org This efficient storage mechanism prevents premature degradation and allows for the regulated, stimulus-dependent release of active peptides. nih.govrsc.org

Table 2: Subcellular Events in β-Endorphin (1-27) Biosynthesis

Subcellular Location Key Processing Event Molecules Involved
Rough Endoplasmic Reticulum / Golgi Apparatus Initial cleavage of POMC precursor nih.gov Proopiomelanocortin (POMC), Prohormone Convertase 1 (PC1/3), β-lipotropin (β-LPH) nih.gov
Trans-Golgi Network Sorting and packaging into vesicles wikipedia.org β-LPH, Carboxypeptidase E (CPE) wikipedia.org
Immature/Mature Secretory Granules Cleavage of β-LPH to β-endorphin (1-31) nih.gov β-LPH, Prohormone Convertase 2 (PC2) wikipedia.org
Mature Secretory Granules C-terminal cleavage to β-endorphin (1-27) nih.gov β-Endorphin (1-31)
Mature Secretory Granules N-terminal acetylation nih.govnih.gov β-Endorphin (1-31), β-Endorphin (1-27), β-endorphin acetyltransferase

Distribution and Dynamic Regulation of Beta Endorphin 1 27

Anatomical Distribution in the Central Nervous System (CNS)

The distribution of beta-endorphin (B3029290) (1-27) within the CNS is not uniform, with specific patterns observed in various brain regions. This differential localization suggests a nuanced role for this peptide in neuromodulation.

Hypothalamic Nuclei and Projections

The hypothalamus, a critical hub for neuroendocrine control, is a primary site of beta-endorphin production. nih.gov Pro-opiomelanocortin (POMC) neurons, predominantly located in the arcuate nucleus of the hypothalamus, are the main source of beta-endorphin. nih.govannualreviews.org While the full-length beta-endorphin (1-31) is the predominant form in the hypothalamus, beta-endorphin (1-27) is also present. bioscientifica.comjneurosci.org From the arcuate nucleus, extensive projections extend to various limbic and brainstem regions. nih.govannualreviews.org These projections form a network through which beta-endorphin peptides, including the (1-27) fragment, can exert their influence.

Distribution in Midbrain, Amygdala, Hippocampus, Brainstem, and Colliculi

Beyond the hypothalamus, beta-endorphin (1-27) is found in several other key brain areas. In the midbrain and amygdala, beta-endorphin (1-31) is the major form, but it is accompanied by beta-endorphin (1-27) and its shorter counterpart, beta-endorphin (1-26). bioscientifica.combioscientifica.com Conversely, the hippocampus, brainstem, and colliculi are characterized by a predominance of N-acetylated forms of beta-endorphin (1-27) and beta-endorphin (1-26). bioscientifica.combioscientifica.com This acetylation significantly alters the peptide's biological activity. bioscientifica.com An immunocytochemical study in the cat brainstem revealed the highest density of beta-endorphin (1-27)-immunoreactive fibers in the lateral and medial parabrachial nuclei and the locus coeruleus. nih.gov A moderate density was observed in the periaqueductal gray and the central reticular nucleus, with lower densities in other brainstem nuclei. nih.gov

Table 1: Regional Distribution of Beta-Endorphin Forms in the Rat Brain

Brain RegionPredominant Beta-Endorphin Form(s)Reference(s)
Hypothalamusβ-endorphin(1-31) bioscientifica.com
Midbrainβ-endorphin(1-31), accompanied by β-endorphin(1-27) and β-endorphin(1-26) bioscientifica.combioscientifica.com
Amygdalaβ-endorphin(1-31), accompanied by β-endorphin(1-27) and β-endorphin(1-26) bioscientifica.combioscientifica.com
HippocampusN-acetyl forms of β-endorphin(1-27) and β-endorphin(1-26) bioscientifica.combioscientifica.com
BrainstemN-acetyl forms of β-endorphin(1-27) and β-endorphin(1-26) bioscientifica.combioscientifica.com
ColliculiN-acetyl forms of β-endorphin(1-27) and β-endorphin(1-26) bioscientifica.combioscientifica.com

Pathways of Diffusion and Volume Transmission (e.g., Cerebrospinal Fluid)

Beta-endorphin can be released into the ventricular system and distributed throughout the brain via the cerebrospinal fluid (CSF), a process known as volume transmission. wikipedia.orgnih.gov This non-synaptic communication allows the peptide to reach distant targets. nih.govnih.gov Studies have shown that beta-endorphin administered into the striatum can be detected in the CSF, indicating its ability to traverse brain tissue and enter the ventricular system. researchgate.net The long half-life of beta-endorphin in the CNS supports the plausibility of these long-distance effects. nih.gov This diffusion through the CSF allows beta-endorphin released from hypothalamic neurons to influence a wide array of brain regions. nih.govru.nl

Presence in the Peripheral Nervous System (PNS)

Beta-endorphin is also produced in and acts on the peripheral nervous system. wikipedia.orgebi.ac.uk In the PNS, beta-endorphin released from the pituitary gland is a key player in modulating pain signals. wikipedia.org It binds to opioid receptors on peripheral nerve terminals, inhibiting the release of substance P, a neurotransmitter involved in pain transmission. nih.gov Immune cells, such as T-lymphocytes, are also capable of producing and releasing beta-endorphin at sites of inflammation, contributing to local analgesia. nih.govfrontiersin.org

Tissue-Specific Processing and Expression Patterns

The generation of beta-endorphin (1-27) is a direct result of the tissue-specific processing of POMC. The enzymatic machinery present in different tissues dictates which peptide fragments are ultimately produced.

Anterior Pituitary vs. Pars Intermedia Differentiation

The anterior pituitary and the pars intermedia (intermediate lobe) of the pituitary gland both produce beta-endorphin from POMC, but the processing patterns differ significantly. bioscientifica.comdvm360.com

Anterior Pituitary: In the anterior pituitary of rats, the predominant form of beta-endorphin is the full-length, biologically active beta-endorphin (1-31). bioscientifica.com This lobe is primarily involved in the stress response, releasing ACTH and beta-endorphin into the bloodstream. annualreviews.org

Pars Intermedia: In contrast, the pars intermedia extensively processes beta-endorphin (1-31). bioscientifica.com Here, the principal forms are C-terminally truncated peptides like beta-endorphin (1-27) and beta-endorphin (1-26), which are often also N-terminally acetylated. bioscientifica.comcapes.gov.br This acetylation renders the peptides inactive at opioid receptors. oup.com The pars intermedia is a homogenous population of melanotrophs and its secretion is primarily under inhibitory control by dopamine (B1211576). dvm360.com

This differential processing highlights a key regulatory mechanism: the conversion of a potent opioid agonist, beta-endorphin (1-31), into inactive or functionally distinct fragments like N-acetyl-beta-endorphin (1-27) in a tissue-specific manner. nih.govbioscientifica.com

Table 2: Comparison of Beta-Endorphin Processing in the Rat Pituitary

Pituitary LobePredominant Beta-Endorphin Form(s)Key Processing CharacteristicsReference(s)
Anterior Pituitaryβ-endorphin(1-31)Limited processing of β-endorphin. bioscientifica.com
Pars IntermediaAcetylated and/or C-terminally truncated forms (e.g., N-acetyl-β-endorphin(1-27))Extensive C-terminal truncation and N-terminal acetylation. bioscientifica.com

Hypothalamic vs. Peripheral Production Variations

The production and distribution of beta-endorphin (1-27) show significant variation between the hypothalamus and peripheral tissues, largely due to differential post-translational processing of its precursor, proopiomelanocortin (POMC). In the central nervous system, POMC is primarily synthesized in the arcuate nucleus of the hypothalamus and the nucleus tractus solitarius. karger.com

In the hypothalamus, the processing of POMC predominantly yields the full-length peptide, beta-endorphin (1-31). mdpi.combioscientifica.com This form is also the major beta-endorphin-related peptide found in other brain regions like the midbrain and amygdala. mdpi.combioscientifica.com In contrast, shorter, truncated forms such as beta-endorphin (1-27) and beta-endorphin (1-26) are more common in the intermediate lobe of the pituitary gland and other brain areas, including the hippocampus, brainstem, and colliculi. mdpi.combioscientifica.combioscientifica.com The anterior pituitary primarily secretes adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH), the latter of which contains the full sequence of beta-endorphin. nih.govwikipedia.org Further processing in the intermediate pituitary and certain brain regions leads to the generation of these shorter fragments. bioscientifica.com

Peripheral production of beta-endorphin also occurs in tissues such as the testes. mdpi.com Studies in male rats have shown that Leydig cells can synthesize and secrete beta-endorphin, and its local production is influenced by stress. mdpi.com The differential processing of POMC is attributed to the tissue-specific expression of prohormone convertases (PC1/3 and PC2), which cleave the precursor protein into different bioactive peptides. nih.gov For instance, the hypothalamus and skin contain both PC1/3 and PC2, allowing for more extensive processing into various melanocortin peptides and beta-endorphin fragments. nih.gov

Table 1: Predominant Forms of Beta-Endorphin in Different Tissues
Tissue/RegionPredominant Beta-Endorphin Form(s)Reference
Hypothalamusβ-endorphin (1-31) mdpi.combioscientifica.com
Anterior Pituitaryβ-lipotropin (contains β-endorphin 1-31 sequence), β-endorphin (1-31) bioscientifica.comnih.gov
Intermediate Pituitaryβ-endorphin (1-27), β-endorphin (1-26), Acetylated forms mdpi.combioscientifica.com
Midbrain & Amygdalaβ-endorphin (1-31) with some β-endorphin (1-27) and (1-26) bioscientifica.com
Hippocampus, Brainstem, ColliculiN-acetyl forms of β-endorphin (1-27) and (1-26) bioscientifica.combioscientifica.com
Testis (Leydig Cells)β-endorphin mdpi.com

Regulation of Beta-Endorphin (1-27) Release and Levels in Response to Physiological Stimuli

Modulation by Stressors in Animal Models

The release of beta-endorphin is a key component of the physiological response to stress. In animal models, various stressors have been shown to modulate the levels of beta-endorphin and its fragments. Psychological stress in male rats, for example, leads to a significant increase in serum beta-endorphin levels and enhanced beta-endorphin immunoreactivity in the testes. mdpi.com This response is mediated by the hypothalamic-pituitary-adrenal (HPA) axis, where stress triggers the release of corticotropin-releasing hormone (CRH) from the hypothalamus. mdpi.comnih.gov CRH then stimulates the pituitary gland to synthesize and release ACTH and beta-endorphins. mdpi.comnih.gov

Studies using forced walking stress in mice have provided more specific insights into the role of beta-endorphin (1-27). This form of stress induces a significant antinociceptive (pain-reducing) effect, which was found to be inhibited by the administration of beta-endorphin (1-27). portico.org This suggests that beta-endorphin (1-27) can act as an antagonist to the analgesic effects of the longer beta-endorphin (1-31) under certain stress conditions. portico.org The levels of immunoreactive beta-endorphin in the plasma, brain, and spinal fluid of rodents increase after acute exposure to stressors like inescapable foot shock and immobilization. portico.org

Table 2: Effects of Stressors on Beta-Endorphin in Animal Models
Animal ModelStressorObserved Effect on Beta-EndorphinReference
Male RatsPsychological StressIncreased serum β-endorphin; increased β-endorphin in testes. mdpi.com
MiceForced WalkingInduced antinociception, which was inhibited by β-endorphin (1-27). portico.org
RodentsInescapable Foot Shock, ImmobilizationIncreased immunoreactive β-endorphin in plasma, brain, and spinal fluid. portico.org

Response to Environmental Cues and Novel Stimuli in Animal Models

The beta-endorphin system is sensitive to various environmental and novel stimuli. scispace.com Research indicates that environmental enrichment can alter neuroendocrine regulation, including adrenal function and corticosterone (B1669441) responses to handling and novel environments, which are processes linked to beta-endorphin modulation. researchgate.net

In male rats, exposure to sex-associated environmental cues can activate the mesolimbic system, leading to the internalization of μ-opioid receptors—the primary receptors for beta-endorphin—in the medial preoptic area (MPOA). nih.gov This suggests that the anticipation of a rewarding stimulus, prompted by environmental cues, is sufficient to engage the beta-endorphin system. nih.gov Studies on proopiomelanocortin (POMC) neurons, the source of beta-endorphin, have shown that these neurons are activated by the arousal aspects of sexual behavior rather than the physical act itself, highlighting the role of beta-endorphin in processing the impact of environmental stimuli. nih.gov

The introduction of a novel environment is a recognized stressor that can elicit changes in central neurotransmitter systems. In rats, exposure to a novel, brightly-lit arena increases extracellular noradrenaline in the frontal cortex and hypothalamus, a response indicative of stress. nih.gov While this study did not directly measure beta-endorphin (1-27), the activation of stress-related neurochemical systems is known to involve the release of beta-endorphin. nih.gov

Age-Dependent Changes in Animal Models

The concentration and processing of beta-endorphin, including the (1-27) fragment, undergo significant changes throughout the lifespan of animals. In rats, there is a general trend of declining beta-endorphin levels in the hypothalamus and corpus striatum with age. nih.govresearchgate.net Studies comparing young (6 weeks), mature (6 months), and senescent (20-24 months) rats found a significant decrease in both beta-endorphin and ACTH in these brain regions in the oldest group. nih.gov Conversely, research on blood mononuclear cells in rats has shown an increase in beta-endorphin levels with age, suggesting a potential role in age-related immunomodulation. mdpi.com

Developmental studies in the rat brain reveal that the processing of POMC into beta-endorphin is not static. On fetal day 20, beta-endorphin accounts for about 35% of the total [3H]phenylalanine-labeled beta-endorphin immunoreactive peptides in the hypothalamus. karger.com This proportion increases significantly after birth, reaching approximately 57% on postnatal day 1 and 79% by postnatal day 22. karger.com This indicates that the efficiency of processing POMC into beta-endorphin increases with development. karger.com Although beta-endorphin (1-31) remains the major form in the hypothalamus, the relative amounts of truncated and acetylated forms in other brain regions also shift with age. karger.combioscientifica.com For instance, in the hippocampus of rats, immunoreactive beta-endorphin levels increase from fetal day 20 to postnatal day 8, and then decrease by postnatal day 22. karger.com In a study on horses, post-exercise plasma beta-endorphin concentrations were found to be higher in younger animals compared to older ones, further supporting the concept of age-related alterations in the endorphin system. mdpi.comresearchgate.net

Table 3: Age-Dependent Changes in Beta-Endorphin in Animal Models
Animal ModelTissue/FluidAge-Related ChangeReference
RatHypothalamus, Corpus StriatumSignificant decline with aging. nih.govresearchgate.net
RatBlood Mononuclear CellsIncrease with age. mdpi.com
RatHypothalamus (Development)Processing of POMC to β-endorphin increases from fetal to postnatal life. karger.com
HorsePlasma (Post-Exercise)Higher levels in younger horses compared to older horses. mdpi.comresearchgate.net

Molecular Pharmacology and Receptor Interactions of Beta Endorphin 1 27

Opioid Receptor Binding Profiles of Beta-Endorphin (B3029290) (1-27)

Beta-endorphin (1-27) demonstrates a distinct binding profile at the three major classes of opioid receptors: mu (MOR), delta (DOR), and kappa (KOR).

Affinity for Mu-Opioid Receptors (MOR)

Beta-endorphin (1-27) exhibits binding affinity for mu-opioid receptors. mdpi.comcsic.es However, its affinity for MOR is generally lower than that of the full-length beta-endorphin (1-31). mdpi.com This reduced affinity is attributed to the absence of the four C-terminal amino acid residues. mdpi.com

Interactions with Delta-Opioid Receptors (DOR) and Kappa-Opioid Receptors (KOR)

Beta-endorphin (1-27) also binds to delta and kappa opioid receptors. frontiersin.orgmedchemexpress.com One study reported Ki values of 5.31 nM for MOR, 6.17 nM for DOR, and 39.82 nM for KOR, indicating a higher affinity for mu and delta receptors over kappa receptors. medchemexpress.com Research suggests that while truncation of beta-endorphin (1-31) to shorter forms like beta-endorphin (1-27) leads to decreased affinity for MOR, it can result in increased activity at DOR and KOR. frontiersin.org

Comparative Binding Studies with Beta-Endorphin (1-31)

Comparative studies consistently show that beta-endorphin (1-27) has a lower binding affinity for opioid receptors, particularly the mu-opioid receptor, compared to beta-endorphin (1-31). mdpi.combioscientifica.com Despite this, beta-endorphin (1-27) retains substantial opioid-receptor binding activity. nih.gov The C-terminal region of beta-endorphin (1-31) is considered crucial for its high analgesic potency, and its absence in beta-endorphin (1-27) likely accounts for the observed differences in binding and activity. bioscientifica.com Some studies suggest the existence of specific receptors, termed epsilon (ε) receptors, for which beta-endorphin (1-31) has a high affinity and at which beta-endorphin (1-27) can act as an antagonist. mdpi.comjst.go.jp

Table 1: Opioid Receptor Binding Affinities (Ki) of Beta-Endorphin (1-27)

Receptor Subtype Binding Affinity (Ki)
Mu-Opioid Receptor (MOR) 5.31 nM medchemexpress.com
Delta-Opioid Receptor (DOR) 6.17 nM medchemexpress.com
Kappa-Opioid Receptor (KOR) 39.82 nM medchemexpress.com

Functional Characterization of Beta-Endorphin (1-27) at Opioid Receptors

The functional activity of beta-endorphin (1-27) has been a topic of scientific discussion, with studies reporting both agonistic and antagonistic properties.

Controversies Regarding Agonistic vs. Antagonistic Activity (in vitro and in vivo animal studies)

There is conflicting evidence regarding the functional nature of beta-endorphin (1-27). Some in vivo animal studies have reported that beta-endorphin (1-27) acts as an antagonist to the analgesic effects of beta-endorphin (1-31). nih.govmdpi.comresearchgate.net It has been shown to inhibit beta-endorphin-induced and etorphine-induced analgesia when co-injected intracerebroventricularly in mice. nih.gov One study even suggested its antagonistic potency is four times greater than that of naloxone (B1662785). frontiersin.org

However, other research, including more recent in vivo and in vitro studies, contradicts these findings, suggesting that shorter forms of beta-endorphin, including beta-endorphin (1-27), are full agonists at opioid receptors. nih.govmdpi.comresearchgate.net These studies propose that the previously observed antagonistic effects might be due to the degradation of the peptide into inactive forms in the absence of protease inhibitors during experiments. pnas.org Further supporting its agonist activity, studies have shown that beta-endorphin (1-27) can inhibit electrically evoked GABA-mediated inhibitory postsynaptic currents in ventral tegmental area neurons, an effect that is partially reversed by the opioid antagonist naltrexone. pnas.org

Role as a Partial Agonist or Antagonist to Beta-Endorphin (1-31)-Mediated Effects

The role of beta-endorphin (1-27) in modulating the effects of beta-endorphin (1-31) is complex. In some contexts, it is considered a partial agonist. For instance, in studies on feeding behavior in chicks, intracerebroventricular administration of beta-endorphin (1-27) stimulated feeding, but when co-injected with full-length beta-endorphin, it reduced the feeding induced by the latter, suggesting a partial agonist activity. nii.ac.jp

In the context of the putative epsilon-opioid receptor, beta-endorphin (1-27) has been shown to act as a partial agonist, attenuating the G-protein activation induced by beta-endorphin (1-31) in the pons/medulla of mu-opioid receptor knockout mice. drugbank.com This antagonistic action at the epsilon receptor is another facet of its modulatory role. mdpi.com It has been observed that beta-endorphin (1-27) antagonizes the supraspinal analgesia induced by beta-endorphin (1-31) but does not interfere with the analgesia produced by other MOR, DOR, or KOR agonists like DAMGO, morphine, DPDPE, DADLE, and U-50,488H. mdpi.com

Table 2: Summary of Reported Functional Activities of Beta-Endorphin (1-27)

Activity Evidence
Antagonist Inhibits beta-endorphin (1-31)-induced analgesia in some in vivo studies. frontiersin.orgnih.govmdpi.comresearchgate.net
Full Agonist Activates opioid receptors in in vitro binding and signaling assays; inhibits GABA release in brain slices. nih.govmdpi.comresearchgate.netpnas.org
Partial Agonist Stimulates feeding alone but reduces beta-endorphin (1-31)-induced feeding when co-administered in chicks. nii.ac.jp Attenuates beta-endorphin (1-31)-induced G-protein activation at putative epsilon-receptors. drugbank.com

Non-Opioid Binding Sites and Mechanisms

While beta-endorphin (1-27) is recognized for its interactions with classical opioid receptors, a body of research has also explored its engagement with non-opioid binding sites and subsequent signaling mechanisms. These interactions often occur in the immune system and are not blocked by traditional opioid antagonists, suggesting distinct pathways of action.

Research has identified specific non-opioid binding components for beta-endorphin and its fragments on various cell types. In the context of the immune system, non-opioid binding sites have been found on immune cells. frontiersin.org One notable discovery was the identification of the Complement S protein, also known as vitronectin, as a novel beta-endorphin binding protein. frontiersin.org This protein displays specific non-opioid binding sites for beta-endorphin when it interacts with heparin or surfaces. frontiersin.org

Studies on neuroblastoma cells have also provided evidence for distinct binding sites. In the human neuroblastoma cell line IMR-32, photoaffinity labeling identified a protein with a molecular weight of 72,000 that binds beta-endorphin in a non-opioid manner. nih.gov This binding was blocked by the C-terminal fragment beta-endorphin-(6-31) but, interestingly, not by beta-endorphin (1-27), indicating a specific recognition site that distinguishes between these fragments. nih.gov Further investigation on neuroblastoma x glioma hybrid NG108-15 cells also demonstrated the existence of two distinct binding sites for human beta-endorphin: one that recognizes the N-terminal opioid sequence and another that binds the C-terminal non-opioid segment. nih.gov However, in these cells, beta-endorphin (1-27) did not displace the radiolabeled ligand from this non-opioid site. nih.gov

These findings suggest that while non-opioid binding sites for the broader beta-endorphin family exist, the specific interaction and recognition of beta-endorphin (1-27) at these sites can be highly specific and context-dependent.

The interaction of beta-endorphin fragments with non-opioid sites can trigger distinct signaling pathways, particularly in the modulation of immune functions. These effects are characterized by their insensitivity to opioid antagonists like naloxone.

Research has shown that various truncated forms of beta-endorphin, including beta-endorphin (1-27), can modulate human monocyte chemotaxis through a non-opioid receptor mechanism. frontiersin.orgfrontiersin.org Similarly, the proliferation of T cells can be influenced by beta-endorphin and its fragments via non-opioid receptors. frontiersin.orgfrontiersin.org Another study demonstrated that beta-endorphin suppresses the plaque-forming cell response in rat splenocytes through a non-opioid mechanism that is not reversed by naloxone. frontiersin.org These immunological effects highlight a parallel system of regulation by beta-endorphin peptides that operates independently of the classical opioid pathways.

Cell/System Studied Effect Observed Fragment(s) Implicated Non-Opioid Nature Confirmed by Reference(s)
Human MonocytesModulation of chemotaxisbeta-Endorphin (1-27), among othersLack of requirement for opioid receptor action frontiersin.org, frontiersin.org
T-lymphocytesModulation of proliferationbeta-Endorphin (1-31), (6-31), (18-31)Action at non-opioid receptors frontiersin.org
Rat SplenocytesSuppression of plaque-forming cellsbeta-Endorphin (1-31)Not reversible by naloxone frontiersin.org

Identification of Distinct Binding Components

Intracellular Signaling Cascades Mediated by Beta-Endorphin (1-27)

The signaling cascades initiated by beta-endorphin (1-27) are primarily, but not exclusively, linked to its interaction with G-protein coupled receptors, which in turn modulate key intracellular second messengers.

Beta-endorphin (1-27) exerts its effects by binding to and activating members of the G-protein coupled receptor (GPCR) superfamily, which includes the mu (µ), delta (δ), and kappa (κ) opioid receptors. mdpi.comnih.gov Upon agonist binding, these receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits. mdpi.com These dissociated subunits then interact with various intracellular effector proteins to propagate the signal. mdpi.com

Historically, the role of beta-endorphin (1-27) at these receptors has been debated, with some early in vivo studies suggesting it acts as an antagonist to the full-length beta-endorphin (1-31). frontiersin.orgmdpi.comnih.gov However, more recent in vitro research has challenged this view, demonstrating that beta-endorphin (1-27) is a full agonist at opioid receptors. pnas.org Specifically, studies using cultured cells have shown that beta-endorphin (1-27) can dose-dependently increase [³⁵S]GTPγS binding, a hallmark of GPCR activation, at µ-, δ-, and κ-opioid receptors. pnas.org Furthermore, the concept of a putative ε-opioid receptor, which is sensitive to beta-endorphin and also coupled to G-proteins, has been proposed, with some studies suggesting beta-endorphin (1-27) may act as an antagonist at this specific site. mdpi.comjst.go.jp

A primary downstream effect of opioid receptor activation by agonists like beta-endorphin (1-27) is the modulation of intracellular second messenger systems, including cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca²⁺) levels.

The activation of opioid receptors, which are typically coupled to inhibitory G-proteins (Gi/o), generally leads to the inhibition of adenylyl cyclase activity. This reduces the intracellular concentration of cAMP. mdpi.com Consistent with its role as a full agonist, recent studies have demonstrated that beta-endorphin (1-27), along with beta-endorphin (1-26) and (1-31), dose-dependently inhibits cAMP levels in cells expressing µ-, δ-, or κ-opioid receptors. pnas.org This effect was blocked by receptor-selective antagonists, confirming the involvement of these specific opioid receptors. pnas.org However, the effect of beta-endorphin on cAMP can be complex; in human peripheral blood mononuclear cells, it has been shown to either increase or decrease cAMP levels depending on the cell's baseline concentration of this second messenger. nih.gov

Opioid receptor signaling can also impact intracellular calcium dynamics. frontiersin.org This can occur through the inhibition of voltage-gated calcium channels via the Gβγ subunits of the activated G-protein. uq.edu.au Furthermore, there is evidence linking beta-endorphin production itself to calcium signaling. In human keratinocytes, activation of the IL-31 receptor led to calcium influx, which in turn was necessary for the activation of STAT3 and the subsequent increase in beta-endorphin production. ebi.ac.uk

Signaling Molecule Effect of Beta-Endorphin (1-27) Receptor(s) Implicated Cell Type / System Reference(s)
[³⁵S]GTPγS BindingIncrease (Agonist activity)µ-OR, δ-OR, κ-ORCultured cells expressing opioid receptors pnas.org
Cyclic AMP (cAMP)Inhibitionµ-OR, δ-OR, κ-ORCHO cells expressing opioid receptors pnas.org
Cyclic AMP (cAMP)Modulatory (increase or decrease)Not specifiedHuman peripheral blood mononuclear cells nih.gov
GABA-mediated IPSCsInhibitionµ-Opioid ReceptorVentral Tegmental Area (VTA) neurons pnas.org

Structure Activity Relationship Sar of Beta Endorphin 1 27

Impact of C-Terminal Truncation on Opioid Activity and Receptor Selectivity

The truncation of beta-endorphin (B3029290) (1-31) to beta-endorphin (1-27) marks a critical shift in its opioid activity. While beta-endorphin (1-31) is a potent agonist at mu-opioid receptors, producing strong analgesic effects, beta-endorphin (1-27) loses this analgesic capability and, in some contexts, acts as an antagonist to the effects of the full-length peptide. nih.govbioscientifica.com

Studies have shown that beta-endorphin (1-27) can block the analgesia induced by beta-endorphin (1-31) with a potency reportedly four times greater than that of the general opioid antagonist, naloxone (B1662785). nih.gov However, further truncation to beta-endorphin (1-26) leads to a decrease in this antagonist effect, and even shorter fragments lose this inhibitory activity altogether. nih.gov This suggests that the C-terminal region of beta-endorphin (1-27) is crucial for its antagonist properties at the mu-opioid receptor.

Despite its lack of analgesic action, beta-endorphin (1-27) retains the ability to bind to opioid receptors, albeit with different affinities and selectivities compared to the parent peptide. nih.govannualreviews.org For instance, in the rat vas deferens, a preparation rich in epsilon (ε)-opioid receptors, beta-endorphin (1-27) is slightly more potent than beta-endorphin (1-31). annualreviews.org This indicates that the C-terminal truncation can shift the receptor preference of the peptide.

The following table summarizes the differential activities of beta-endorphin and its C-terminally truncated fragments:

PeptidePrimary Opioid ActivityReceptor Selectivity Notes
Beta-Endorphin (1-31) Potent analgesic (agonist)High affinity for mu-opioid receptors. wikipedia.orgfrontiersin.org
Beta-Endorphin (1-27) Antagonist of beta-endorphin (1-31) analgesia; partial agonist in some systems.Higher potency at epsilon-opioid receptors than the full-length peptide. nih.govannualreviews.org
Beta-Endorphin (1-26) Reduced antagonist activity compared to beta-endorphin (1-27).Further truncation diminishes inhibitory effects. nih.gov

Role of the N-Terminal Tyr-Gly-Gly-Phe Motif in Opioid Activity

The N-terminal tetrapeptide sequence, Tyr-Gly-Gly-Phe, is a highly conserved motif among endogenous opioid peptides and is indispensable for their opioid activity. wikipedia.orgebi.ac.uk This "opioid motif" is the primary pharmacophore responsible for binding to and activating opioid receptors. The tyrosine residue at the first position (Tyr1) is of paramount importance; its modification or removal results in a complete loss of analgesic activity. nih.gov

While the N-terminus is essential for the opioid-like effects, the C-terminal portion of the beta-endorphin molecule modulates the potency and receptor selectivity. In the context of beta-endorphin (1-27), the presence of the intact Tyr-Gly-Gly-Phe motif allows it to bind to opioid receptors, but the altered C-terminus dictates its functional output, leading to antagonism at the mu-receptor. nih.gov

Interestingly, some biological effects of beta-endorphin fragments, such as their influence on human monocyte chemotaxis, can be mediated by either the N-terminal or C-terminal domains, with only the N-terminal-mediated effects being reversible by naloxone. nih.gov This suggests the existence of both opioid and non-opioid receptor-mediated actions for these peptides. nih.govnih.gov

Influence of N-Acetylation on Biological Activity and Receptor Binding

N-acetylation, the addition of an acetyl group to the N-terminal amino group, is a significant post-translational modification that dramatically alters the biological activity of beta-endorphin and its fragments. Acetylation of the N-terminus of beta-endorphin (1-27) effectively abolishes its ability to bind to opioid receptors and eliminates any opioid-like activity. wikipedia.orgnih.govescholarship.org This modification essentially inactivates the peptide in terms of direct opioid receptor agonism or antagonism. bioscientifica.comnih.gov

However, N-acetylated forms of beta-endorphin, including N-acetyl-beta-endorphin (1-27), are not biologically inert. They have been shown to regulate the analgesic activity of other opioids. nih.govnih.gov For instance, N-acetyl-beta-endorphin (1-31) can antagonize the analgesia produced by beta-endorphin and morphine, while enhancing the effects of other opioids like DADLE and DAGO. nih.gov The shorter N-acetyl-beta-endorphin (1-27) partially retains this modulatory activity. nih.gov These effects are thought to be mediated through a non-opioid mechanism, possibly involving interactions with sigma-1 receptors or by influencing the coupling of G-proteins to the opioid receptor. nih.govnih.gov

The table below outlines the effects of N-acetylation on beta-endorphin (1-27):

CompoundOpioid Receptor BindingBiological Activity
Beta-Endorphin (1-27) Binds to opioid receptors.Antagonist of beta-endorphin (1-31) analgesia. nih.gov
N-acetyl-beta-endorphin (1-27) Does not bind to opioid receptors. nih.govRegulates the analgesic activity of other opioids. nih.gov

Significance of Specific Amino Acid Residues in Receptor Interaction

Beyond the critical N-terminal motif and the influence of the C-terminus, specific amino acid residues within the beta-endorphin (1-27) sequence play pivotal roles in its interaction with opioid receptors.

Docking studies and conservation analysis have highlighted the importance of several key residues in the binding of beta-endorphin to different opioid receptor subtypes.

Gln 11 (Glutamine at position 11): This residue has been identified as being involved in the interaction with both mu- and delta-opioid receptors.

Lys 9 (Lysine at position 9): This residue is implicated in binding to both delta- and kappa-opioid receptors.

Phe 18 (Phenylalanine at position 18): Similar to Lys 9, Phe 18 is also involved in the interaction with both delta- and kappa-opioid receptors.

Lys 29 (Lysine at position 29): Although beta-endorphin (1-27) lacks this residue, in the full-length peptide, Lys 29 is crucial for binding to delta- and kappa-opioid receptors. Its absence in beta-endorphin (1-27) likely contributes to the altered receptor binding profile of this fragment.

The high conservation scores of Gln 11, Lys 9, and Phe 18 underscore their importance in maintaining the structural integrity required for receptor recognition and binding. The specific combination of these and other residues dictates the affinity and selectivity of beta-endorphin (1-27) for the different opioid receptor subtypes.

Physiological and Neurobiological Functions Preclinical and Animal Models

Neuroregulatory Roles in the CNS and PNS (Animal Models)

Endorphins, including beta-endorphin (B3029290) (1-27), function as either neurotransmitters or neuromodulators within the central nervous system (CNS) and as hormones in the pituitary gland. nih.gov Their actions are crucial for regulating various physiological processes.

As a Neurotransmitter

In the central nervous system, beta-endorphins can act as neurotransmitters. nih.govmdpi.comwikipedia.org When beta-endorphin binds to opioid receptors on nerve terminals, it can trigger chemical events that influence neuronal communication. nih.gov Specifically, in the CNS, this binding opposes the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govwikipedia.org The suppression of GABA leads to an increased production and action of dopamine (B1211576), a neurotransmitter associated with pleasure and reward. nih.gov In the peripheral nervous system (PNS), the binding of beta-endorphins to mu-opioid receptors on nerve terminals prevents the release of substance P, a key peptide in the transmission of pain signals. nih.govwikipedia.org

As a Neuromodulator

Beta-endorphin is also considered a neuromodulator due to its ability to produce more stable and long-lasting effects on distant targets compared to classical neurotransmitters. wikipedia.org It can influence the activity of other neurotransmitter systems. For instance, studies have shown that beta-endorphin can modulate the release of gonadotropins and affect sexual behaviors in rats by interacting with the GABAergic system in the brain. scielo.org.mx

Modulation of Nociception and Analgesia (Animal Models)

The role of beta-endorphin (1-27) in pain modulation is particularly intricate, with research highlighting its limited analgesic capacity and its ability to counteract the pain-relieving effects of beta-endorphin (1-31).

Antinociceptive Activity of Beta-Endorphin (1-27)

While beta-endorphin (1-31) is a potent analgesic, approximately 18 to 33 times more powerful than morphine on a molar basis, its shorter fragments, including beta-endorphin (1-27), are virtually inactive as analgesics. mdpi.compnas.org The removal of the C-terminal amino acids significantly diminishes the peptide's ability to produce pain relief. frontiersin.orgbioscientifica.com Studies have shown that the analgesic potency of beta-endorphin (1-27) is orders of magnitude lower than that of the 31-residue peptide. bioscientifica.com However, some research indicates that it does exhibit some antinociceptive activity, albeit weak. targetmol.com

Antagonism of Beta-Endorphin (1-31)-Induced Analgesia

A significant body of evidence from animal studies points to beta-endorphin (1-27) acting as an antagonist to the analgesia produced by beta-endorphin (1-31). mdpi.comfrontiersin.org When co-injected intracerebroventricularly into mice, beta-endorphin (1-27) inhibits the analgesic effects of beta-endorphin (1-31). frontiersin.orgnih.govpnas.org This antagonism is believed to occur through competition at the same receptor sites, as suggested by parallel shifts in the dose-response curves of beta-endorphin (1-31) in the presence of beta-endorphin (1-27). nih.govpnas.org Notably, the antagonistic potency of beta-endorphin (1-27) has been reported to be four to five times greater than that of the opiate antagonist naloxone (B1662785). frontiersin.orgnih.govpnas.org However, it is worth mentioning that some more recent in vivo and in vitro studies have contested this antagonistic activity, suggesting that shorter forms of beta-endorphin may be full agonists and that earlier findings of antagonism might have been flawed. mdpi.comnih.gov

Regulation of Behavioral Phenotypes (Animal Models)

Feeding Behavior and Energy Balance

The influence of beta-endorphin (1-27) on feeding behavior and energy balance is complex and appears to differ from that of its parent peptide. While β-endorphin (1-31) has been shown to acutely stimulate food intake, β-endorphin (1-27) does not appear to share this effect. nih.gov In fact, studies in rats have demonstrated that while β-endorphin (1-31) can increase food intake, β-endorphin (1-27) does not stimulate feeding on its own, nor does it reverse the suppression of feeding induced by other compounds like α-MSH. nih.gov

Interestingly, in chicks, intracerebroventricular administration of β-endorphin (1-27) was found to stimulate feeding behavior. nii.ac.jp However, when co-injected with the full-length β-endorphin, it was effective in reducing the feeding induced by the parent peptide, suggesting it may act as a partial agonist in this context. nii.ac.jp These conflicting findings across different animal models highlight the need for further research to fully elucidate the role of beta-endorphin (1-27) in the intricate regulation of appetite and energy homeostasis.

Table 1: Effects of Beta-Endorphin (1-27) on Feeding Behavior in Animal Models

Animal Model Effect of β-Endorphin (1-27) on Food Intake Reference
Rats No stimulation of food intake nih.gov
Chicks Stimulated feeding behavior when administered alone nii.ac.jp
Chicks Reduced β-endorphin (1-31)-induced feeding when co-administered nii.ac.jp

Sexual Behavior (e.g., Lordosis Reflex Modulation)

The role of endorphins in sexual behavior is multifaceted, with evidence pointing to both inhibitory and facilitatory effects depending on the specific peptide, brain region, and hormonal state of the animal. nih.govscielo.org.mx While much of the research has focused on β-endorphin (1-31), which generally has an inhibitory effect on female sexual receptivity (lordosis), the specific actions of β-endorphin (1-27) are less clear. nih.goveneuro.org The inhibitory effects of β-endorphin on lordosis are thought to be mediated by μ-opioid receptors in brain regions like the medial preoptic nucleus (MPN). nih.goveneuro.orgescholarship.org It is plausible that β-endorphin (1-27), with its reported antagonistic properties towards β-endorphin (1-31) at certain opioid receptors, could modulate these inhibitory effects, although direct evidence for this is still needed. nih.gov

Reward Pathways and Interaction with Dopaminergic and Serotonergic Systems

The brain's reward system, which is crucial for motivation and goal-directed behaviors, involves complex interactions between various neurotransmitter systems, including the opioid, dopaminergic, and serotonergic systems. nih.gov Beta-endorphins are known to be active in reward pathways. nih.gov They can inhibit the release of the inhibitory neurotransmitter GABA, which in turn leads to an increased accumulation of dopamine, a key neurotransmitter associated with pleasure. nih.govwikipedia.org

While direct studies on the interaction of β-endorphin (1-27) with these reward pathways are limited, its antagonistic relationship with β-endorphin (1-31) suggests a potential modulatory role. nih.gov For instance, some studies have reported that β-endorphin fragments can attenuate the release of dopamine induced by β-endorphin. nii.ac.jp Furthermore, the serotonergic system appears to regulate the secretion of β-endorphins in a region-dependent manner, and reciprocally, β-endorphins can inhibit serotonin (B10506) release. nih.govmdpi.com Given these intricate connections, it is likely that β-endorphin (1-27) also plays a part in the complex interplay that governs reward and motivation, though more specific research is required.

Anxiety-Related Behaviors

The endogenous opioid system, including β-endorphin, is implicated in the modulation of anxiety. nih.gov Studies using transgenic mice have shown that those with lower levels of β-endorphin exhibit increased anxiety-like behaviors. frontiersin.orgnih.gov This suggests that β-endorphin normally has an anxiolytic (anxiety-reducing) effect. nih.gov

The specific contribution of β-endorphin (1-27) to anxiety-related behaviors is an area that warrants further investigation. Given its potential to antagonize some of the effects of β-endorphin (1-31), it is conceivable that β-endorphin (1-27) could influence anxiety levels, possibly by modulating the activity of the parent peptide in brain regions associated with fear and stress.

Social Bonding and Sociality

Endorphins are believed to play a significant role in social bonding in both animals and humans. ox.ac.uk The "brain opioid theory of social attachment" posits that social interactions trigger the release of endorphins, leading to positive emotions that reinforce social connections. ox.ac.uk In animal models, opioid antagonists have been shown to affect affiliative behaviors. pnas.org

While research has highlighted the importance of β-endorphin in social relationships, the specific role of the (1-27) fragment is not well-defined. pnas.orgnih.gov In one study, intracerebroventricular administration of β-endorphin was found to increase amicable contacts between animals while decreasing sexual responses, suggesting a role in promoting social affiliation. nih.gov Future research may clarify whether β-endorphin (1-27) contributes to these effects, perhaps by modulating the activity of the primary peptide in social circuits of the brain.

Neuroendocrine Regulation (Animal Models)

The truncated form of beta-endorphin, β-endorphin (1-27), demonstrates complex and sometimes contradictory interactions within the neuroendocrine system of animal models. Its primary influence is observed in its modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the secretion of key pituitary hormones.

Beta-endorphin is intricately linked with the HPA axis, the body's central stress response system. nih.gov Stressful events trigger the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn stimulates the simultaneous release of adrenocorticotropic hormone (ACTH) and β-endorphin from the pituitary gland. nih.govmdpi.com These peptides are derived from the same precursor molecule, pro-opiomelanocortin (POMC). nih.govmdpi.com

Studies in animal models suggest that β-endorphin generally exerts an inhibitory influence on the HPA axis. scielo.org.mx Specifically, β-endorphin originating in the hypothalamus is thought to inhibit the HPA axis through its interaction with µ-opioid receptors. scielo.org.mx However, the precise role of the fragment β-endorphin (1-27) in this complex feedback loop is still under investigation. Some evidence suggests that while the full-length peptide, β-endorphin (1-31), is primarily involved in attenuating acute stress responses, its shorter fragments may have different or even opposing effects. nih.gov

In studies with stallions subjected to transport stress, an increase in circulating β-endorphin was observed after a shorter duration of transport, which may suggest its role in modulating the activity of the HPA axis and regulating ACTH secretion. agriculturejournals.czd-nb.info However, the evidence remains inconclusive. agriculturejournals.cz Further research in transgenic mice indicates that a deficiency in β-endorphin leads to an over-activated stress axis, supporting the idea that β-endorphin normally functions to attenuate the stress response. nih.govfrontiersin.org

Beta-endorphin (1-27) has been shown to antagonize some of the effects of the full-length β-endorphin (1-31) on pituitary hormone secretion.

Adrenocorticotropic Hormone (ACTH): Stressors lead to the co-release of ACTH and β-endorphin. nih.govmdpi.com While β-endorphin is generally considered to have a regulatory role in ACTH secretion, the specific actions of β-endorphin (1-27) are not fully elucidated. agriculturejournals.cz In dairy cows, machine milking did not significantly affect β-endorphin and ACTH levels, suggesting the HPA axis was not activated by this particular stimulus. nih.gov

Growth Hormone (GH): In contrast to its lack of effect on prolactin release, β-endorphin (1-27) has been demonstrated to inhibit the β-endorphin (1-31)-induced secretion of growth hormone in a dose-dependent manner in rats. nih.gov This antagonistic effect suggests a specific regulatory role for this fragment in GH release. nih.gov Early studies showed that intraventricular injection of β-endorphin in rats stimulated a significant increase in plasma growth hormone concentration. researchgate.net

Cardiovascular System Modulation (Animal Models)

Effects on Mean Arterial Pressure and Heart Rate

Studies in anesthetized rats have demonstrated that beta-endorphin (1-27) can exert potent effects on both mean arterial pressure (MAP) and heart rate.

Intracisternal administration of beta-endorphin (1-27) in rats has been shown to produce a significant and sustained decrease in MAP. nih.gov Notably, its hypotensive potency is reported to be approximately ten times greater than that of its parent peptide, beta-endorphin (1-31). nih.gov For instance, a dose of 0.15 nmol of beta-endorphin (1-27) elicited a hypotensive response comparable to a 1.5 nmol dose of beta-endorphin (1-31). nih.gov At a higher dose of 1.5 nmol, beta-endorphin (1-27) induced a maximal and prolonged reduction in MAP. nih.gov This depressor effect was accompanied by bradycardia, a decrease in heart rate, at the higher dose. nih.gov The cardiovascular effects of beta-endorphin (1-27) appear to be mediated through opioid receptors, as pretreatment with the opioid antagonist naloxone completely blocked the hypotensive and bradycardic responses. nih.gov

In contrast to central administration, studies investigating the acute intracerebroventricular (ICV) administration of beta-endorphin in conscious, unrestrained rats have reported an increase in both MAP and heart rate. researchgate.net However, chronic infusion of beta-endorphin resulted in a significant decrease in both MAP and heart rate. researchgate.net Other research in anesthetized rats has also shown that beta-endorphin (1-27) can reduce blood pressure to a similar extent as beta-endorphin (1-31). frontiersin.org

It is important to note that the effects of endorphins on the cardiovascular system can be influenced by the type of anesthesia used in the animal model. nih.gov For example, intravenous injection of beta-endorphin in urethane-anesthetized rats led to a prolonged decrease in blood pressure, which was accompanied by bradycardia at higher doses. nih.gov Conversely, in pentobarbitone-anesthetized rats, the same doses caused a slight increase in blood pressure with no change in heart rate. nih.gov

Interactive Table: Effects of Beta-Endorphin (1-27) on Cardiovascular Parameters in Animal Models

Animal ModelAdministration RouteAnesthesiaEffect on Mean Arterial Pressure (MAP)Effect on Heart RateCitation
RatIntracisternalUrethaneDecreased (10-fold more potent than β-endorphin 1-31)Decreased (Bradycardia) nih.gov
RatIntracerebroventricular (acute)ConsciousIncreasedIncreased researchgate.net
RatIntracerebroventricular (chronic)ConsciousDecreasedDecreased researchgate.net
RatNot SpecifiedAnesthetizedDecreased (similar to β-endorphin 1-31)Not Specified frontiersin.org
RatIntravenousUrethaneDecreasedDecreased (at higher doses) nih.gov
RatIntravenousPentobarbitoneIncreased (slight)No effect nih.gov

Regulation of Catecholamine Release

The adrenal medulla is a key site for the synthesis and secretion of catecholamines, including epinephrine (B1671497) and norepinephrine, which are critical regulators of cardiovascular function. wikipedia.orgclevelandclinic.org Research indicates that beta-endorphin (1-27) can influence the release of these neurochemicals.

In studies using perfused adrenal glands from animal models, beta-endorphin (1-27) was found to stimulate the release of catecholamines. nih.gov This is in contrast to beta-endorphin (1-31), which was inactive in this regard. nih.gov The adrenal medulla itself secretes not only catecholamines but also various peptides, including beta-endorphin. jaypeedigital.com This suggests a potential local regulatory loop where beta-endorphin (1-27), possibly formed from the processing of beta-endorphin (1-31) within the adrenal gland or systemically, can modulate adrenal catecholamine output.

The release of catecholamines from the adrenal medulla is a primary component of the "fight-or-flight" response, leading to increased heart rate, blood pressure, and other physiological changes to manage stress. wikipedia.orgclevelandclinic.org The ability of beta-endorphin (1-27) to stimulate catecholamine release suggests its involvement in the complex orchestration of the body's response to stress, which also involves the release of beta-endorphin itself. researchgate.net

Interactive Table: Effect of Beta-Endorphin Peptides on Adrenal Catecholamine Release

PeptideEffect on Catecholamine Release from Perfused Adrenal GlandCitation
beta-Endorphin (1-27)Stimulated nih.gov
beta-Endorphin (1-31)Inactive nih.gov

Methodological Approaches in Beta Endorphin 1 27 Research

Peptide Synthesis and Purification Techniques

The primary method for producing beta-endorphin (B3029290) (1-27) and its analogs for research purposes is solid-phase peptide synthesis (SPPS) . nih.govbioscientifica.comacs.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This method allows for the efficient and controlled synthesis of peptides with a defined sequence. nih.govacs.org For instance, analogs of human beta-endorphin (1-27) have been successfully synthesized using this approach. nih.gov

An alternative to the all-stepwise solid-phase synthesis is the peptide segment coupling method. nih.govunimelb.edu.au This technique involves the synthesis of smaller peptide fragments which are then coupled together to form the final, longer peptide. For example, analogs of human beta-endorphin (1-27) have been synthesized by coupling two thiocarboxyl peptides. nih.gov The yields for this specific segment coupling reaction were reported to be approximately 18%. nih.gov

Following synthesis, purification of the crude peptide is essential to remove by-products and truncated sequences. A common and highly effective method for this is reverse-phase high-performance liquid chromatography (RP-HPLC) . nih.gov This technique separates peptides based on their hydrophobicity, allowing for the isolation of the desired full-length beta-endorphin (1-27) from closely related impurities. The purity and identity of the synthesized peptide are then confirmed through methods like amino acid analysis and mass spectrometry. nih.govresearchgate.net

Quantification and Detection Methodologies

Accurate quantification and detection of beta-endorphin (1-27) in various biological samples are crucial for understanding its physiological roles. Several advanced analytical techniques are employed for this purpose.

The combination of HPLC and radioimmunoassay (RIA) provides a highly specific and quantitative method for determining levels of beta-endorphin and its related peptides. nih.govnih.govumich.edu HPLC is first used to separate the different forms of beta-endorphin present in a sample. bioscientifica.comnih.gov Subsequently, RIA is used to quantify the amount of a specific peptide, such as beta-endorphin (1-27), in the collected HPLC fractions. bioscientifica.comnih.gov This coupled technique allows for the sensitive and specific detection and quantification of beta-endorphin and its fragments in various tissues and fluids, including the pituitary gland, hypothalamus, cerebrospinal fluid, and plasma. nih.govnih.gov For example, a study using HPLC-RIA demonstrated that while rat anterior pituitary predominantly contains beta-endorphin (1-31), the pars intermedia has significant amounts of C-terminally truncated and N-acetylated forms. bioscientifica.com

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the identification and characterization of peptides like beta-endorphin (1-27). nih.govresearchgate.netuq.edu.au This technique allows for the precise determination of the molecular weight of the peptide, confirming its identity. When coupled with tandem mass spectrometry (MS/MS), it can also be used for peptide sequencing, which verifies the amino acid sequence of the peptide. researchgate.netuq.edu.au This is particularly useful for identifying post-translational modifications or distinguishing between different truncated forms of beta-endorphin. researchgate.net

Immunological assays are widely used for the detection and quantification of beta-endorphin.

Enzyme-Linked Immunosorbent Assay (ELISA) : Commercially available ELISA kits are used for the quantitative detection of human beta-endorphin in samples like serum, plasma, and cell culture supernatants. novusbio.comfn-test.comantibodies-online.com These kits typically utilize a competitive ELISA format where the beta-endorphin in the sample competes with a labeled form of the peptide for binding to a limited amount of antibody. fn-test.com The concentration of beta-endorphin in the sample is inversely proportional to the signal produced. fn-test.com It is important to note that the specificity of the antibodies used is critical, as some may cross-react with other forms of beta-endorphin, such as the full-length peptide or other fragments. nih.gov

Western Blotting : This technique can be used to detect beta-endorphin in protein extracts. thermofisher.com It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using a specific antibody. Recombinant rabbit monoclonal antibodies against beta-endorphin are available for this purpose. thermofisher.com

To study the interaction of beta-endorphin (1-27) with opioid receptors, in vitro receptor binding assays are employed. nih.govresearchgate.net These assays typically use radiolabeled ligands, such as tritiated versions of opioid peptides, to measure the binding affinity of unlabeled peptides like beta-endorphin (1-27) to specific receptors in brain membrane preparations or cell lines. researchgate.netescholarship.org For example, the binding potency of synthesized beta-endorphin (1-27) and its analogs to rat brain membrane preparations has been measured using this method. nih.gov Studies have shown that beta-endorphin (1-27) exhibits a lower affinity for the mu-opioid receptor compared to the full-length beta-endorphin (1-31). nih.gov

Immunological Assays (e.g., ELISAs, Western Blots)

Genetic Models for Studying Endogenous Beta-Endorphin Systems (e.g., Knockout Mice)

To investigate the in vivo functions of the endogenous beta-endorphin system, researchers utilize genetic models , particularly knockout mice . bioscientifica.comresearchgate.netupf.edu

Proopiomelanocortin (POMC) Knockout Mice : Since beta-endorphin is derived from the precursor protein proopiomelanocortin (POMC), mice with a targeted deletion of the Pomc gene (POMC-null mice) are unable to produce beta-endorphin and other POMC-derived peptides. bioscientifica.comjci.org These mice exhibit a distinct phenotype, including obesity and altered adrenal function, providing insights into the broad roles of the POMC system. bioscientifica.com

Beta-Endorphin Deficient Mice : More specific models have been generated where a premature stop codon is inserted into the Pomc gene, preventing the translation of the beta-endorphin portion of the precursor. frontiersin.orgfrontiersin.orgfrontiersin.org These mice lack beta-endorphin but can still produce other POMC-derived peptides. frontiersin.org This allows for a more direct investigation of the specific roles of beta-endorphin. Studies using these mice have suggested that beta-endorphin is involved in the regulation of body weight and the behavioral response to stress. frontiersin.orgfrontiersin.org

These genetic models are invaluable for dissecting the complex physiological and behavioral functions of the endogenous beta-endorphin system. upf.edu

In vivo Animal Models for Behavioral and Physiological Studies

Animal models are indispensable for understanding the complex roles of beta-endorphin (1-27) within a living organism. These models allow for the investigation of its effects on behavior and physiological parameters.

To study the central effects of beta-endorphin (1-27), researchers frequently utilize intracerebroventricular (ICV) administration. This technique involves the direct injection of the peptide into the cerebral ventricles of animal models, typically rats or mice. nih.govcdnsciencepub.com This method bypasses the blood-brain barrier, ensuring that the compound reaches the central nervous system and allowing for the examination of its direct neurological effects. For instance, studies have shown that ICV co-injection of beta-endorphin (1-27) with beta-endorphin can diminish the analgesic effects of the latter, suggesting a competitive interaction at the receptor level. nih.govpnas.org This technique has also been employed to investigate the peptide's influence on cardiovascular parameters, where it was found to induce a fall in blood pressure and a biphasic effect on heart rate in anesthetized rats. cdnsciencepub.com Furthermore, ICV administration of beta-endorphin (1-27) has been used to explore its potential antagonist properties against analgesia induced by other opioids like etorphine. nih.govpnas.orgnih.gov

To assess the behavioral effects of beta-endorphin (1-27), particularly in relation to anxiety and stress, researchers employ standardized behavioral paradigms. nih.govprotagenic.com

Elevated Plus Maze (EPM): This apparatus consists of two open and two enclosed arms elevated from the ground. cpn.or.kr The test is based on the natural aversion of rodents to open spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. protagenic.com Studies using mice with varying levels of beta-endorphin have utilized the EPM to investigate the peptide's role in anxiety-like behaviors. nih.gov

Light-Dark Box: This test capitalizes on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. cpn.or.kr The apparatus is a box divided into a dark, safe compartment and a light, exposed compartment. The time spent in the light compartment is a key measure of anxiety, with anxiolytic agents generally increasing this duration. cpn.or.kr This paradigm has been used to show an inverse relationship between beta-endorphin levels and time spent in the light compartment, suggesting the peptide normally inhibits anxious behavior. nih.gov

These behavioral tests, often used in conjunction with ICV administration, provide valuable insights into the neurobehavioral functions of beta-endorphin (1-27). nih.govnih.gov

Intracerebroventricular (ICV) Administration Techniques

In vitro Cell Culture Systems (e.g., Neuroblastoma-Glioma Hybrid Cells)

In vitro cell culture systems offer a controlled environment to investigate the molecular and cellular mechanisms of action of beta-endorphin (1-27). Neuroblastoma-glioma hybrid cells, such as the NG108-15 cell line, are particularly valuable in opioid research. nih.govpnas.orgnih.gov These cells express opioid receptors and have been instrumental in characterizing the binding properties of various opioid peptides, including beta-endorphin and its fragments. nih.govpnas.orgnih.govnih.gov

Research using these hybrid cells has demonstrated specific binding of beta-endorphin. nih.gov Such studies allow for the determination of binding affinities (Kd values) and the investigation of the effects of various substances on receptor binding. nih.gov For example, experiments have shown that while beta-endorphin analogs can fully inhibit the binding of labeled beta-endorphin, other opioids like morphine and naloxone (B1662785) only produce partial inhibition in this cell line. nih.gov These systems have also been used to show that neuroblastoma x glioma hybrid cells can synthesize enkephalin-like opioid peptides themselves.

Binding Characteristics of Beta-Endorphin Fragments
CompoundReceptor TargetBinding Affinity (Ki in nM)Cell SystemReference
β-Endorphin (1-27)μ-opioid receptor5.31COS-1 cells biorbyt.commedchemexpress.com
β-Endorphin (1-27)δ-opioid receptor6.17COS-1 cells biorbyt.commedchemexpress.com
β-Endorphin (1-27)κ-opioid receptor39.82COS-1 cells biorbyt.commedchemexpress.com
β-Endorphin (1-27)Rat brain membranes1.1 (IC50)Rat brain biomol.com
β-Endorphin (1-27)Mouse brain membranes5.7 (IC50)Mouse brain biomol.com

Advanced Imaging and Electrophysiological Techniques in Neurobiological Contexts

To further dissect the neurobiological roles of beta-endorphin (1-27), advanced imaging and electrophysiological techniques are employed. While specific studies focusing solely on the (1-27) fragment with these advanced techniques are less common, the methodologies applied to the broader beta-endorphin system are relevant.

Electrophysiological techniques, such as patch-clamp recordings, can be used to study the effects of beta-endorphin (1-27) on ion channel activity and neuronal excitability. nih.gov For example, electrophysiological studies have been used to show that shorter forms of beta-endorphin, including the 1-27 fragment, exhibit agonistic activity and can inhibit GABA release in the ventral tegmental area (VTA). pnas.org This challenges the earlier notion that beta-endorphin (1-27) acts solely as an antagonist. pnas.org

Comparative and Evolutionary Perspectives

Interspecies Variations in Beta-Endorphin (B3029290) (1-27) Processing and Function

The processing of the POMC prohormone is not uniform across species, leading to significant interspecies differences in the production and function of beta-endorphin and its fragments, including beta-endorphin (1-27). These variations are a direct consequence of the evolutionary history of the POMC gene and the enzymes responsible for its cleavage.

The POMC gene itself is the product of ancient gene duplication events, having likely arisen from an ancestral opioid-coding gene. semanticscholar.orgnih.gov Its structure has undergone further changes throughout vertebrate evolution, such as the gain and loss of certain melanocortin sequences in different lineages. This genetic evolution set the stage for diverse processing pathways.

In mammals, POMC processing is highly tissue-specific. In the anterior pituitary, POMC is primarily cleaved to produce adrenocorticotropic hormone (ACTH) and the full-length, 31-amino-acid beta-endorphin (1-31). nih.govkarger.com However, in the intermediate pituitary and certain brain regions like the hippocampus and brainstem, beta-endorphin (1-31) is further processed into shorter, C-terminally truncated forms, including beta-endorphin (1-27) and beta-endorphin (1-26). nih.govbioscientifica.commdpi.com The distribution of these peptides can vary even among mammals; for instance, the cat brainstem shows a more widespread distribution of beta-endorphin (1-27)-containing neurons compared to what has been observed in other mammals, suggesting species-specific roles. nih.gov

This differential processing is even more pronounced in non-mammalian vertebrates. In many fish and amphibian species, beta-endorphin undergoes a monobasic cleavage that is absent in most amniotes (reptiles, birds, and mammals). nih.gov This results in the production of much shorter opioids, such as beta-endorphin(1-8). nih.gov The loss of this cleavage event in the amniote lineage is due to specific amino acid substitutions at the cleavage site. nih.gov For example, studies in the common carp (B13450389) (Cyprinus carpio) have identified at least eight different N-acetylated and truncated forms of beta-endorphin in the intermediate pituitary, demonstrating a highly complex processing pathway that generates a diverse array of peptides from the single POMC gene. researchgate.net Similarly, in anuran amphibians, N-acetyl-beta-endorphin(1-8) is a major end-product. researchgate.net

Functionally, these variations in processing are critical. While beta-endorphin (1-31) is a potent analgesic that binds strongly to mu-opioid receptors, beta-endorphin (1-27) has markedly different properties. mdpi.comebi.ac.uk In many experimental models, it is described as having virtually no analgesic activity and can act as an antagonist to the effects of beta-endorphin (1-31). mdpi.com However, this is not absolute. In rats, beta-endorphin (1-27) has been shown to be a more potent hypotensive agent than beta-endorphin (1-31) when administered centrally, indicating a distinct role in cardioregulation. nih.gov The production of beta-endorphin (1-27) in specific brain regions across different species therefore suggests a functional shift from potent opioid agonism to more nuanced modulatory roles.

Species/GroupPrimary Processing SiteMajor Beta-Endorphin ProductsKey Functional Notes
Mammals (general) Anterior Pituitarybeta-Endorphin (1-31)Potent analgesic, mu-opioid agonist. nih.govebi.ac.uk
Intermediate Pituitary, Brain (e.g., Hippocampus)beta-Endorphin (1-27), beta-Endorphin (1-26), Acetylated formsWeak opioid agonists or antagonists; involved in neuromodulation. bioscientifica.commdpi.com
Cat BrainstemWidespread beta-Endorphin (1-27) neuronsSuggests more extensive role for this peptide compared to other mammals. nih.gov
Common Carp (Fish) Intermediate PituitaryMultiple N-acetylated and truncated forms (e.g., N-Ac-β-E(1-33), N-Ac-β-E(1-29), N-Ac-β-E(1-15))Complex processing yields diverse, largely non-opioid peptides. researchgate.net
Anuran Amphibians Intermediate PituitaryN-acetyl-beta-endorphin(1-8)Major end-product, indicating a different processing pathway from mammals. nih.govresearchgate.net
Reptiles/Birds Pituitary/BrainPrimarily longer forms; lost the ability to produce beta-endorphin(1-8)Evolutionary loss of a specific monobasic cleavage site. nih.gov

Homologous Peptides and their Functional Divergence across Species

Beta-endorphin belongs to the opioid peptide family, which also includes the enkephalins and the dynorphins. kenhub.com These peptide families are homologous, having arisen from a series of gene duplication events during early vertebrate evolution. pnas.org The ancestral opioid gene gave rise to the precursors pro-opiomelanocortin (POMC), proenkephalin (PENK), and prodynorphin (PDYN). nih.gov This diversification of the peptide precursors, along with the parallel evolution of their corresponding receptors (mu, delta, and kappa), allowed for significant functional divergence.

All classical opioid peptides share a conserved N-terminal sequence, Tyr-Gly-Gly-Phe, which is essential for their interaction with opioid receptors. nih.gov However, the sequences that follow this "message" motif differ, conferring receptor selectivity and distinct biological activities.

Beta-Endorphins , derived from POMC, are considered the primary endogenous ligands for the mu-opioid receptor (MOR) . painphysicianjournal.com Their functions are strongly associated with analgesia, stress responses, and reward mechanisms.

Enkephalins , derived from PENK, are relatively selective ligands for the delta-opioid receptor (DOR) . painphysicianjournal.com They are widely distributed in the central nervous system and are involved in pain modulation, emotional regulation, and peristalsis. nih.govmdpi.com

Dynorphins , derived from PDYN, are the primary endogenous ligands for the kappa-opioid receptor (KOR) . painphysicianjournal.com Activation of the KOR system is often associated with analgesia (particularly at the spinal level), but also with dysphoria, stress, and the modulation of addiction-related behaviors.

This divergence allows for a sophisticated and multi-layered system of endogenous opioid control. While all three families contribute to pain modulation, they do so via different receptor systems and in different neuronal circuits, allowing for fine-tuned responses to various stimuli. The functional divergence is largely conserved across vertebrate species, as the fundamental roles of these peptide systems in pain, stress, and reward are ancient. nih.govspringernature.com

However, the relative importance of each system can vary. For example, in some species or under specific physiological conditions, the dynorphin/kappa system might play a more dominant role in stress-induced analgesia, while the beta-endorphin/mu system is more critical for reward-driven behavior. The evolution of these parallel but distinct systems provided vertebrates with a highly adaptable toolkit for responding to a wide range of internal and external challenges.

Peptide FamilyPrecursor GenePrimary ReceptorKey Functions Across Species
Endorphins Pro-opiomelanocortin (POMC)Mu (µ)Supraspinal analgesia, reward, stress response, euphoria. kenhub.compainphysicianjournal.com
Enkephalins Proenkephalin (PENK)Delta (δ)Analgesia, regulation of mood and emotion, gastrointestinal motility. nih.govpainphysicianjournal.commdpi.com
Dynorphins Prodynorphin (PDYN)Kappa (κ)Spinal analgesia, regulation of stress, dysphoria, appetite. kenhub.compainphysicianjournal.com

Evolutionary Significance of C-Terminal Truncation and Acetylation

The post-translational modifications of beta-endorphin, specifically C-terminal truncation and N-terminal acetylation, are not random events but rather highly regulated processes with profound evolutionary significance. These modifications serve as a molecular switch, allowing the single POMC gene to produce peptides with dramatically different, and sometimes opposing, biological activities.

C-terminal truncation , the process that shortens beta-endorphin (1-31) to fragments like beta-endorphin (1-27), fundamentally alters the peptide's function. The removal of the C-terminal amino acids drastically reduces or abolishes the potent analgesic activity associated with the full-length peptide. mdpi.com Instead, beta-endorphin (1-27) often acts as a weak agonist or, in some physiological contexts, as an antagonist of mu-opioid receptor signaling. mdpi.comnih.gov This creates a mechanism for endogenous modulation of opioid tone; in tissues where both forms are present, beta-endorphin (1-27) could potentially limit or fine-tune the effects of beta-endorphin (1-31).

N-terminal acetylation has an even more decisive effect on opioid function. The addition of an acetyl group to the N-terminal tyrosine residue completely inactivates the peptide's ability to bind to and activate opioid receptors. nih.govbioscientifica.com This is because the free amino group of the N-terminal tyrosine is an absolute requirement for opioid activity.

The evolutionary genius of this system lies in its integration with the other products of the POMC gene, namely the melanocortins (e.g., α-MSH). In stark contrast to beta-endorphin, N-terminal acetylation activates and potentiates the activity of α-MSH. bioscientifica.com This creates a powerful system for differential regulation. In tissues where a strong melanocortin signal is required and an opioid signal would be counterproductive, the processing machinery is geared towards acetylation. A prime example is seen in amphibians adapting to a dark background. bioscientifica.com In this situation, the intermediate pituitary ramps up the production of acetylated α-MSH to stimulate skin darkening. Simultaneously, the same acetylation process inactivates any co-released beta-endorphin, preventing unwanted opioid effects. bioscientifica.com

Therefore, the evolution of C-terminal truncation and N-terminal acetylation provided a sophisticated and economical way to expand the functional repertoire of the POMC gene. It allows for:

Functional Switching: Generating peptides with opposing activities (opioid vs. anti-opioid; melanocortin vs. inactive peptide) from one precursor.

Tissue-Specific Regulation: Tailoring the output of POMC neurons and pituitary cells to meet specific physiological demands. nih.gov

Coordinated Control: Ensuring that when one physiological system (e.g., melanocortin) is activated, another potentially conflicting system (e.g., opioid) can be simultaneously suppressed.

This elegant solution highlights a key principle of molecular evolution: the generation of complexity and regulatory nuance not just through the evolution of new genes, but through the evolution of sophisticated mechanisms to process the products of existing ones.

Theoretical Frameworks and Future Research Directions

Elucidating the Precise Role of Beta-Endorphin (B3029290) (1-27) in Complex Regulatory Networks

Beta-endorphin (1-27) is an integral component of intricate physiological control systems, including the endogenous opioid system and the hypothalamic-pituitary-adrenal (HPA) axis. nih.govresearchgate.net It is derived from the more widely known beta-endorphin (1-31) and often co-exists with it in various tissues. mdpi.com While beta-endorphin (1-31) is a potent analgesic, beta-endorphin (1-27) has significantly weaker analgesic effects and can act as an antagonist to the parent peptide. mdpi.comnih.gov This dualistic nature suggests a sophisticated modulatory function. For instance, in central cardioregulatory networks, beta-endorphin (1-27) exhibits a tenfold greater hypotensive potency than beta-endorphin (1-31), an effect that is blockable by naloxone (B1662785), indicating it occurs through opioid receptors. nih.gov Future research must focus on mapping the interactions of beta-endorphin (1-27) within these networks, clarifying how its expression and processing shift the balance of neurohormonal signals in response to stimuli like stress or chronic pain. nih.govresearchgate.net

Further Characterization of Non-Opioid Receptor-Mediated Actions

While many effects of beta-endorphin (1-27) are mediated by opioid receptors, emerging evidence points to significant non-opioid actions. Research has shown that N-acetylated forms of beta-endorphin (1-27), which are inactive in opioid binding assays, still regulate antinociception. mdpi.comnih.gov This suggests the involvement of other receptor systems. One such candidate is the sigma-1 receptor, which appears to be a target for N-acetylated beta-endorphin derivatives, subsequently modulating mu-opioid receptor signaling. mdpi.comnih.gov

Another identified non-opioid interaction involves the complement S protein, also known as vitronectin. frontiersin.org This plasma protein exhibits specific, non-opioid binding sites for beta-endorphin, an interaction dependent on the peptide's C-terminal region, implicating a role in processes like anticoagulation. frontiersin.org Additionally, studies on splenocyte proliferation have shown suppression by beta-endorphin via mechanisms not reversible by naloxone, further supporting the existence of non-opioid pathways. frontiersin.org Future investigations should aim to identify and characterize these alternative receptors and binding partners to fully understand the physiological scope of beta-endorphin (1-27).

Investigating the Physiological Balance and Cross-Talk between Beta-Endorphin (1-27) and Beta-Endorphin (1-31)

The relationship between beta-endorphin (1-27) and beta-endorphin (1-31) is a critical area of study. The conversion from the 31-amino-acid peptide to the 27-amino-acid fragment serves as a key physiological control point. nih.gov In many contexts, beta-endorphin (1-27) acts as a functional antagonist to beta-endorphin (1-31). It has been shown to inhibit the analgesia and hypothermia induced by the parent peptide. mdpi.comfrontiersin.org For example, when injected into the brains of mice, beta-endorphin (1-27) blocks the analgesic effect of beta-endorphin (1-31) with a potency four times greater than that of naloxone. frontiersin.org

However, this antagonistic relationship is not absolute. Some in vitro studies suggest that shorter forms of beta-endorphin are full agonists, and that earlier reports of antagonism may have been flawed. mdpi.com It is hypothesized that the two peptides may act on different receptor subtypes or induce different signaling cascades. bioscientifica.comnih.gov For example, chronic morphine exposure can alter the endogenous system, shifting the balance toward the production of the less potent beta-endorphin (1-27), which likely contributes to withdrawal symptoms. nih.gov A deeper understanding of this dynamic balance is crucial for explaining the adaptability of the opioid system.

FeatureBeta-Endorphin (1-31)Beta-Endorphin (1-27)
Primary Source Pro-opiomelanocortin (POMC)Proteolytic cleavage of Beta-Endorphin (1-31)
Analgesic Potency High (18-33 times more potent than morphine) mdpi.comVery low to inactive mdpi.comnih.gov
Primary Role Potent endogenous opioid agonist mdpi.comwikipedia.orgOpioid antagonist/modulator, partial agonist mdpi.comnih.govdrugbank.com
Receptor Affinity High for mu- and delta-opioid receptors oup.comSubstantial but lower opioid receptor binding activity nih.govnih.gov
Cardioregulatory Effect Induces moderate hypotension nih.govInduces profound hypotension (10x more potent) nih.gov

Exploring the Implications of Differential Tissue-Specific Processing

The physiological impact of beta-endorphin is heavily dictated by its tissue-specific processing from the precursor molecule, pro-opiomelanocortin (POMC). bioscientifica.comnih.gov This differential processing creates distinct neurochemical environments in different parts of the body.

In the anterior pituitary gland and brain regions like the hypothalamus and amygdala , beta-endorphin (1-31) is the predominant form. mdpi.combioscientifica.com

Conversely, in the intermediate pituitary and other brain areas such as the hippocampus, brain stem, and colliculi , the shorter, C-terminally truncated forms like beta-endorphin (1-27) and beta-endorphin (1-26) are more common. mdpi.combioscientifica.comjneurosci.org

Further modifications, such as N-acetylation, also vary by region. nih.govjneurosci.org Acetylation of the N-terminus inactivates the opioid properties of beta-endorphin. bioscientifica.comwikipedia.org This tissue-specific balance between production of the full agonist (1-31) and its less active or antagonistic fragments (1-27, 1-26, and acetylated forms) allows for highly localized and specific regulation of opioid signaling. bioscientifica.comnih.gov

Tissue/RegionPredominant Beta-Endorphin-Related PeptidesKey Processing Feature
Anterior Pituitary Beta-Endorphin (1-31)Limited C-terminal cleavage bioscientifica.com
Intermediate Pituitary Acetylated and C-terminally truncated forms (e.g., β-E 1-27, β-E 1-26)Extensive C-terminal cleavage and N-acetylation bioscientifica.com
Hypothalamus Beta-Endorphin (1-31), Beta-Endorphin (1-27), Beta-Endorphin (1-26)Limited N-acetylation and C-terminal cleavage compared to intermediate pituitary bioscientifica.comjneurosci.org
Hippocampus, Brain Stem Beta-Endorphin (1-27), Beta-Endorphin (1-26)Higher proportion of shorter forms bioscientifica.com

Advanced Methodological Development for in situ Studies

Investigating the dynamic processes of beta-endorphin processing and action requires sophisticated methodologies. Classic techniques like radioimmunoassay combined with various forms of chromatography (HPLC, ion-exchange) have been fundamental in identifying and quantifying the different peptide forms in tissue extracts. bioscientifica.comjneurosci.org Immunohistochemistry and in situ hybridization have been successfully used to visualize the location of POMC mRNA and the resulting peptides within specific cells, such as immunocytes during inflammation. oup.com

The patch-clamp technique has provided insights into how beta-endorphins modulate ion channel activity at a cellular level. rpsg.org.uk However, future research will depend on the development of more advanced tools. These could include novel biosensors or imaging agents capable of tracking the enzymatic conversion of beta-endorphin (1-31) to (1-27) in real-time within living tissue, or advanced mass spectrometry imaging to map the precise distribution of these different peptide fragments simultaneously.

Theoretical Models of Endogenous Opioid System Modulation by Beta-Endorphin (1-27)

Several theoretical models have been proposed to explain the modulatory role of beta-endorphin (1-27).

Direct Antagonism Model : This model posits that beta-endorphin (1-27) competes directly with beta-endorphin (1-31) at the same opioid receptor binding site. nih.govnih.gov Its ability to bind without eliciting a strong response allows it to block the action of the more potent agonist. Evidence includes parallel shifts in the dose-response curves for analgesia when both peptides are present. nih.gov

Receptor Subtype Specificity Model : An alternative model suggests that beta-endorphin (1-31) and beta-endorphin (1-27) may act at distinct opioid receptor subtypes. The existence of a putative "epsilon" (ε) opioid receptor, which preferentially binds beta-endorphin (1-31) and is antagonized by beta-endorphin (1-27), has been proposed to explain their unique interaction. mdpi.comnih.govdrugbank.com

Biased Agonism Model : This contemporary model suggests that ligands can preferentially activate specific intracellular signaling pathways (e.g., G-protein signaling vs. β-arrestin recruitment) at the same receptor. It is plausible that beta-endorphin (1-31) and (1-27) act as biased agonists at the mu-opioid receptor, leading to different physiological outcomes despite binding to the same receptor. pnas.org

Processing as a Regulatory Switch : This framework views the enzymatic cleavage of beta-endorphin (1-31) to (1-27) not just as degradation, but as an active regulatory mechanism. This conversion effectively switches the local signal from one of potent opioid agonism to one of modulation or antagonism, providing a rapid and localized method of controlling opioid tone. nih.govnih.gov

Identification of Novel Binding Partners and Regulatory Enzymes for Beta-Endorphin (1-27)

The biological activity of beta-endorphin (1-27) is defined by its interactions with various proteins.

Binding Partners: While classical opioid receptors (mu, delta) are known targets, research points to others. oup.com The putative epsilon receptor remains a key area of investigation. drugbank.com Importantly, non-opioid binding partners have been identified. N-acetylated beta-endorphin (1-27) interacts with sigma-1 receptors, which in turn regulate mu-opioid receptor function. mdpi.comnih.gov Furthermore, the plasma protein vitronectin (Complement S protein) binds beta-endorphin in a non-opioid manner, suggesting functions outside of traditional neurotransmission. frontiersin.org

Regulatory Enzymes: The synthesis of beta-endorphin (1-27) is a multi-step enzymatic process.

Prohormone Convertases (PC1 and PC2): These enzymes are responsible for the initial cleavage of the POMC precursor to generate beta-lipotropin and subsequently beta-endorphin (1-31). mdpi.comoup.com

Carboxypeptidases: The final cleavage of the C-terminal amino acids from beta-endorphin (1-31) to produce beta-endorphin (1-27) is carried out by carboxypeptidases. Carboxypeptidase E is a known enzyme in the POMC processing pathway. oup.com

N-acetyltransferase: This enzyme attaches an acetyl group to the N-terminus of the peptide, a modification that blocks opioid receptor binding and activity. nih.gov

Future work to identify the specific proteases responsible for the 1-31 to 1-27 conversion under different physiological conditions will be critical to understanding how this peptide's function is regulated.

Binding Partner / ReceptorTypeRelevance to Beta-Endorphin (1-27)
Mu-opioid receptor Opioid GPCRBinds with lower affinity/potency than β-E (1-31); may act as antagonist or partial agonist. mdpi.comnih.gov
Delta-opioid receptor Opioid GPCRBinds with affinity comparable to mu-receptors. oup.com
Epsilon-opioid receptor Putative Opioid GPCRProposed as a specific receptor where β-E (1-27) acts as an antagonist to β-E (1-31). mdpi.comdrugbank.com
Sigma-1 Receptor Non-opioid ReceptorBinds N-acetylated form of β-E (1-27), modulating mu-opioid signaling. mdpi.comnih.gov
Vitronectin (Complement S) Plasma ProteinBinds the C-terminal region of beta-endorphin in a non-opioid manner. frontiersin.org

Potential Role in Neurobiological Dysregulation

The truncated form of beta-endorphin, β-endorphin (1-27), is increasingly implicated in the complex pathophysiology of stress-related disorders and neurodegeneration. Unlike its parent molecule, β-endorphin (1-31), which is known for its potent analgesic and rewarding effects, β-endorphin (1-27) often exhibits different, sometimes opposing, actions within the central nervous system. nih.govcsic.es This functional divergence positions it as a critical modulator in conditions characterized by neurobiological dysregulation.

Stress-Related Disorders:

Research suggests that the balance between β-endorphin (1-31) and its fragments, including β-endorphin (1-27), is crucial for maintaining homeostasis in the face of stress. ebi.ac.uk Chronic stress can alter the processing of the precursor molecule, pro-opiomelanocortin (POMC), leading to changes in the relative concentrations of these peptides in key brain regions like the hypothalamus, amygdala, and hippocampus. nih.govbioscientifica.com

Similarly, in major depressive disorder , the involvement of the beta-endorphin system is well-documented, with preclinical studies indicating its role in regulating mood, motivation, and physical activity. scholarena.com The complex interplay of neuropeptides in depression suggests that the processing and degradation of β-endorphin into fragments like β-endorphin (1-27) could be a key factor in the underlying neurobiology of the disorder. researchgate.netnih.gov

Neurodegeneration Models:

Exercise, known to have neuroprotective effects and to increase adult neurogenesis, also leads to the release of β-endorphin. mdpi.com Intriguingly, studies in knockout mice lacking β-endorphin showed that these animals did not experience the exercise-induced increase in hippocampal cell proliferation, highlighting the peptide's role in this process. mdpi.com While this points to the broader importance of the β-endorphin system, the differential distribution of β-endorphin (1-31) and its shorter fragments in brain regions like the hippocampus suggests a nuanced role for each. nih.gov For instance, β-endorphin (1-27) and its N-acetylated form are more prevalent in the hippocampus compared to the full-length peptide. bioscientifica.com

Future research will likely focus on elucidating the precise mechanisms by which β-endorphin (1-27) influences neuronal survival, inflammation, and synaptic plasticity in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Understanding its interactions with various receptor systems beyond the classical opioid receptors will be crucial in unraveling its potential as a therapeutic target or biomarker.

Unraveling the Role of Beta-Endorphin (1-27) in Multi-Neuropeptide Interactions

The biological activity of β-endorphin (1-27) is not executed in isolation but is part of a complex network of interactions with other neuropeptides and neurotransmitter systems. Its ability to modulate the effects of other signaling molecules is a key aspect of its function and a critical area for future research.

One of the most studied interactions is with its parent peptide, β-endorphin (1-31) . Early in vivo studies in animals reported that β-endorphin (1-27) antagonizes the analgesic effects of β-endorphin (1-31). nih.govcsic.es This suggests a potential regulatory feedback mechanism where the cleavage of the full-length peptide into the 1-27 fragment serves to dampen or terminate its opioid-mediated signaling. However, other in vitro and in vivo studies have indicated that β-endorphin (1-27) can act as a full agonist at opioid receptors, albeit with significantly lower potency than β-endorphin (1-31). nih.govbioscientifica.com This discrepancy highlights the complexity of its pharmacology, which may be dependent on the specific receptor subtypes, tissue environment, and the presence of other co-factors.

Beyond its relationship with β-endorphin (1-31), β-endorphin (1-27) is involved in a broader web of neuropeptide signaling. The endogenous opioid system, to which β-endorphin belongs, has well-established interactions with other neuropeptide families, including:

Enkephalins and Dynorphins: As members of the endogenous opioid peptide family, there is significant potential for cross-talk between β-endorphin (1-27) and enkephalins and dynorphins at the receptor and signaling pathway levels. nih.gov

Oxytocin (B344502): Both β-endorphin and oxytocin are implicated in social bonding and behavior. pnas.org There is evidence of a close structural relationship between the neurons producing these peptides in the hypothalamus, suggesting a functional interaction in regulating social behaviors. pnas.orgnih.gov

Serotonin (B10506): The interplay between the β-endorphin system and serotonin is crucial in the context of mood disorders like depression. nih.gov β-endorphin can influence serotonin release, and conversely, serotonin can modulate the effects of β-endorphin.

Dopamine (B1211576): The rewarding and reinforcing properties of opioids are closely linked to the mesolimbic dopamine system. wikipedia.org β-endorphin influences dopamine release, and this interaction is central to its role in motivation and addiction. researchgate.net

The following table summarizes some of the key neuropeptide interactions involving the β-endorphin system:

Interacting Neuropeptide/SystemNature of InteractionPotential Functional Significance
β-Endorphin (1-31) Antagonistic or weak agonistic effects on analgesia. nih.govcsic.esRegulation of pain perception and opioid signaling.
Enkephalins/Dynorphins Shared receptor systems (opioid receptors). nih.govModulation of pain, mood, and stress responses.
Oxytocin Co-localization of producing neurons; both involved in social bonding. pnas.orgnih.govRegulation of social behavior and attachment.
Serotonin Bidirectional modulation; implicated in mood regulation. nih.govContribution to the pathophysiology of depression and anxiety.
Dopamine β-endorphin modulates dopamine release in reward pathways. researchgate.netwikipedia.orgInvolvement in reward, motivation, and addiction.
Galanin Stimulating effects on food intake mediated by β-endorphin release. nih.govRegulation of feeding behavior.
Neuropeptide Y (NPY) Involved in the regulation of reproductive behaviors alongside β-endorphin. nih.govControl of hormonal and behavioral aspects of reproduction.

Future research must employ sophisticated techniques to dissect these multi-neuropeptide interactions in specific neural circuits and behavioral paradigms. Understanding how β-endorphin (1-27) fits into this intricate signaling landscape will be paramount to developing a comprehensive picture of its role in both normal physiology and pathological states.

Q & A

Q. What experimental models are commonly used to study the antagonistic effects of beta-Endorphin (1-27) on analgesia?

Methodological Answer: Beta-Endorphin (1-27)'s antagonistic activity is typically evaluated using intracerebroventricular (ICV) injection in murine models to measure analgesia via tail-flick or hot-plate tests. Dose-response curves are generated by co-administering beta-Endorphin (1-27) with full-length beta-endorphin, with parallel shifts in curves indicating competitive antagonism . Controls should include vehicle-only injections and comparison to known antagonists (e.g., naloxone). Statistical validation requires ANOVA for dose comparisons and paired t-tests for pre/post-intervention data .

Q. How does beta-Endorphin (1-27) interact with opioid receptors compared to other antagonists like naloxone?

Methodological Answer: Receptor binding assays using radiolabeled ligands (e.g., [³H]-naloxone) in neuronal or immune cell membranes can quantify competitive displacement. Beta-Endorphin (1-27) exhibits ~4× greater potency than naloxone in antagonizing beta-endorphin-induced analgesia, as shown by IC₅₀ values derived from saturation binding curves . Parallel studies should validate receptor specificity using selective agonists/antagonists for mu, delta, and kappa opioid receptors.

Q. What are the standard assays for measuring beta-Endorphin (1-27) levels in biological samples?

Methodological Answer: Radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are primary methods, requiring antibodies specific to the (1-27) fragment. Sample preparation involves acid extraction of plasma or tissue homogenates to prevent peptide degradation. For functional studies, high-performance liquid chromatography (HPLC) coupled with mass spectrometry ensures fragment purity and correct sequence identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported potency of beta-Endorphin (1-27) across different physiological systems (e.g., analgesia vs. immune modulation)?

Methodological Answer: Discrepancies may arise from tissue-specific receptor isoforms or differential peptide metabolism. To address this:

  • Conduct receptor localization studies (e.g., immunohistochemistry in immune vs. neural tissues).
  • Compare pharmacokinetics using tracer-labeled beta-Endorphin (1-27) in distinct compartments (e.g., plasma vs. cerebrospinal fluid).
  • Perform meta-analyses of dose-response data across studies, stratifying by system and experimental conditions .

Q. What strategies ensure reproducibility when studying beta-Endorphin (1-27)'s role in immune function?

Methodological Answer:

  • Standardize immune cell isolation protocols (e.g., lymphocyte proliferation assays using Ficoll gradient centrifugation).
  • Use blockade controls (e.g., naloxone or selective opioid receptor antagonists) to confirm receptor-mediated effects.
  • Report diurnal variation in beta-endorphin levels, as circadian rhythms influence immune responses .
  • Include detailed metadata in publications: donor demographics, handling time, and storage conditions for biological samples .

Q. How can in vitro and in vivo models be integrated to study beta-Endorphin (1-27)'s dual roles in pain and inflammation?

Methodological Answer:

  • Combine primary neuronal cultures (e.g., dorsal root ganglia) with in vivo inflammatory models (e.g., carrageenan-induced paw edema).
  • Measure cross-system biomarkers (e.g., plasma cytokine levels and spinal cord microglial activation) using multiplex assays.
  • Apply computational modeling to predict peptide-receptor binding dynamics under varying pH and enzymatic conditions .

Data Interpretation & Experimental Design

Q. What statistical approaches are recommended for analyzing beta-Endorphin (1-27)'s hypothermia-inducing effects?

Methodological Answer:

  • Use repeated-measures ANOVA to compare core temperature changes across timepoints.
  • Adjust for covariates like ambient temperature and animal strain.
  • Validate antagonism via Schild plot analysis to calculate pA₂ values, confirming competitive interaction .

Q. How should researchers address variability in beta-Endorphin (1-27) catabolism rates across tissue types?

Methodological Answer:

  • Perform enzyme inhibition assays (e.g., with protease inhibitors like PMSF) to identify degradation pathways.
  • Quantify fragment stability using mass spectrometry in tissue homogenates incubated at physiological pH.
  • Cross-reference findings with transcriptomic databases (e.g., RNA-seq data for peptidase expression in target tissues) .

Ethical & Reporting Standards

Q. What are the essential elements for reporting beta-Endorphin (1-27) studies involving human-derived cells?

Methodological Answer:

  • Adhere to CONSORT guidelines for experimental rigor:
  • Disclose donor consent protocols and ethics approval.
  • Detail cell source (e.g., commercial lines vs. primary isolates).
  • Report attrition rates and exclusion criteria for samples .

Q. How can authors enhance transparency when publishing conflicting results on beta-Endorphin (1-27) receptor specificity?

Methodological Answer:

  • Provide raw binding data and statistical outputs as supplementary material.
  • Differentiate prespecified vs. exploratory analyses in the methods section.
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset deposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.